Superior H1 Receptor Binding Affinity: Pyrilamine Maleate vs. Diphenhydramine and Chlorpheniramine
Pyrilamine Maleate exhibits significantly higher affinity for the histamine H1 receptor compared to diphenhydramine and chlorpheniramine in radioligand binding assays. In a study using [3H]doxepin displacement in rat brain tissue, pyrilamine demonstrated a KD of 1.0 nM, whereas diphenhydramine had a KD of 20 nM and d-chlorpheniramine a KD of 1.7 nM [1]. The selectivity profile for H1 over H2 and H3 receptors is also notable, with Kd values of 0.8 nM (H1), 5200 nM (H2), and >3000 nM (H3) . In functional studies using guinea pig ileum, pyrilamine displayed a pA2 of 9.01, compared to 7.80 for diphenhydramine, indicating a ~16-fold higher potency [2].
| Evidence Dimension | H1 receptor binding affinity (KD) and functional antagonism (pA2) |
|---|---|
| Target Compound Data | Pyrilamine: KD = 1.0 nM (rat brain), pA2 = 9.01 (guinea pig ileum) |
| Comparator Or Baseline | Diphenhydramine: KD = 20 nM, pA2 = 7.80; d-Chlorpheniramine: KD = 1.7 nM |
| Quantified Difference | Pyrilamine shows 20-fold higher affinity than diphenhydramine and 1.7-fold higher than d-chlorpheniramine |
| Conditions | [3H]doxepin displacement in rat brain membranes; isolated guinea pig ileum in vitro |
Why This Matters
Higher binding affinity and functional potency at the H1 receptor may translate to more robust antagonism of histamine-mediated responses, which is critical for both research models and therapeutic applications.
- [1] Taylor, J. E., & Richelson, E. (1982). High-affinity binding of [3H]doxepin to histamine H1-receptors in rat brain: Possible identification of a subclass of histamine H1-receptors. European Journal of Pharmacology, 78(3), 279-285. View Source
- [2] Labrid, C., et al. (1977). Dualist or pseudo-dualist interactions of mepyramine, diphenhydramine and eprozinol with histamine at H1-receptors. Japanese Journal of Pharmacology, 27(4), 491-500. View Source
